N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](4-methoxyphenyl)methyl}-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines phosphanyl, xanthene, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the xanthene core The xanthene core is then functionalized with diphenylphosphanyl and 4-methoxyphenyl groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and high yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic processes. The xanthene core may interact with biological molecules, leading to fluorescence, which can be used for imaging and diagnostic purposes. The sulfinamide group may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfone: Contains a sulfone group instead of a sulfinamide group.
Uniqueness
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the phosphanyl group allows for coordination with metals, while the xanthene core provides fluorescence properties. The sulfinamide group offers potential interactions with biological targets, making this compound versatile for various applications.
Properties
Molecular Formula |
C39H40NO3PS |
---|---|
Molecular Weight |
633.8 g/mol |
IUPAC Name |
N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3 |
InChI Key |
QQLMJYVKSJQTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.